2-(4H-1,2,4-triazole-3-carbonyl)pyridine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
pyridin-2-yl(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSQGYPPBHEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine
This guide details the synthesis and characterization of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine , a bis-heterocyclic ketone featuring a pyridine ring linked to a 1,2,4-triazole moiety via a carbonyl bridge.[1] This scaffold is a critical bidentate/tridentate ligand in coordination chemistry (e.g., MOFs, Spin Crossover complexes) and a pharmacophore in medicinal chemistry due to its hydrogen-bond donor/acceptor properties.[2]
Part 1: Strategic Retrosynthesis & Pathway Design
The Synthetic Challenge: The primary challenge in synthesizing this molecule lies in the carbonyl linker .[1][2] Unlike the direct C-C bond formation common in 3-(pyridin-2-yl)-1,2,4-triazoles (formed via nitrile-hydrazide cyclization), the ketone bridge requires a different disconnection.[1] Direct acylation of 1,2,4-triazole is often regiochemically difficult due to tautomerism (1H/4H) and competitive N-acylation.[1]
The Solution: Lithiation-Addition-Oxidation (LAO) Protocol We will utilize a convergent strategy:
-
Protection: Masking the triazole NH to prevent deprotonation and control regiochemistry.[1][2]
-
Nucleophilic Addition: Lithiation of the protected triazole followed by addition to pyridine-2-carboxaldehyde.[1]
-
Oxidation: Converting the resulting secondary alcohol to the target ketone.[1][2]
Caption: Figure 1.[1] Convergent LAO synthetic pathway for the target bis-heterocyclic ketone.
Part 2: Experimental Protocols
Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1,2,4-triazole (Protection)
Rationale: The THP group is chosen for its stability against n-BuLi and ease of removal under mild acidic conditions.[1]
-
Reagents: 1,2,4-Triazole (6.9 g, 100 mmol), 3,4-Dihydro-2H-pyran (DHP) (10.1 g, 120 mmol), p-Toluenesulfonic acid (pTSA) (cat., 0.1 g), Ethyl Acetate (EtOAc).[2]
-
Procedure:
-
Dissolve 1,2,4-triazole in EtOAc (100 mL).
-
Add DHP and pTSA.[2] Reflux for 4 hours.
-
Monitor via TLC (Hexane:EtOAc 1:1).
-
Wash with saturated NaHCO3, brine, and dry over Na2SO4.[2]
-
Concentrate in vacuo.[2] The product is often an oil that crystallizes upon standing.[1][2]
-
Yield Expectation: 85-95%.[1]
-
Step 2: C-C Bond Formation (The Critical Step)
Rationale: Lithiation of 1-substituted 1,2,4-triazoles occurs exclusively at the C-5 position (which becomes C-3 in the target nomenclature relative to the carbonyl).[1]
-
Reagents: Protected Triazole (10 mmol), n-Butyllithium (2.5 M in hexanes, 11 mmol), Pyridine-2-carboxaldehyde (10 mmol), Anhydrous THF.
-
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Lithiation: Dissolve Protected Triazole in THF (20 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise over 15 mins. Stir for 45 mins at -78°C. Solution usually turns yellow/orange.
-
Coupling: Dissolve Pyridine-2-carboxaldehyde in THF (5 mL) and add dropwise to the lithiated species.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated NH4Cl solution (10 mL).
-
Extraction: Extract with DCM (3x), dry organic phase, and concentrate.[2]
-
Purification: Silica gel chromatography (DCM/MeOH gradient).[1][2]
-
Target Intermediate: (1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-5-yl)(pyridin-2-yl)methanol.[1]
-
Step 3: Oxidation to Ketone
Rationale: Manganese Dioxide (MnO2) is preferred for benzylic/heterocyclic alcohols as it avoids over-oxidation and is mild.[2]
-
Reagents: Intermediate Alcohol (from Step 2), Activated MnO2 (10 equiv), DCM.
-
Procedure:
Step 4: Deprotection
-
Reagents: Ethanol, 2M HCl (aq).
-
Procedure:
Part 3: Characterization & Data Analysis
The target molecule is a tautomeric system.[1][2] While the name implies the 4H-tautomer, in solution (DMSO-d6), an equilibrium exists, often favoring the 1H-form or a rapid exchange depending on solvent polarity.[1][2]
Spectroscopic Profile
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Triazole C-H | δ 8.60 - 8.90 ppm (s, 1H) | The C-5 proton of the triazole ring is highly deshielded.[1] |
| 1H NMR | Pyridine H-6 | δ 8.70 - 8.80 ppm (d) | Proton adjacent to Pyridine Nitrogen.[1] |
| 1H NMR | Pyridine H-3,4,5 | δ 7.50 - 8.10 ppm (m) | Aromatic region multiplets.[1][2] |
| 1H NMR | N-H | δ 14.0 - 15.0 ppm (br s) | Highly downfield due to intramolecular H-bonding with Carbonyl or Pyridine N. |
| 13C NMR | C=O[1] (Ketone) | δ 180 - 185 ppm | Diagnostic peak for the carbonyl bridge.[1] |
| IR | ν(C=O) | 1640 - 1670 cm⁻¹ | Lower than typical ketones due to conjugation with two aromatic rings.[1][2] |
| HRMS | [M+H]+ | Calcd: 189.0647 | C8H6N4O requires high-resolution validation.[1] |
Tautomerism & Coordination Logic
The molecule can exist in two primary tautomers:[1][2]
-
1H-form: Hydrogen on the nitrogen adjacent to the carbon-5.[1]
-
4H-form: Hydrogen on the nitrogen adjacent to the bridge (less common unless stabilized by H-bonding).[1]
In the context of coordination chemistry, this ligand acts as a chelator .[2] The Pyridine-N and the Triazole-N (specifically N2 or N4) form a pocket.[1] The Carbonyl oxygen can also participate, potentially making it a tridentate (O,N,N) donor system depending on the metal ion size.[2]
Part 4: Applications & Safety
-
Drug Discovery: This scaffold serves as a bioisostere for amide-linked inhibitors.[1] The 1,2,4-triazole ring is a known pharmacophore for antifungal (e.g., Fluconazole analogs) and antitubercular activity.[2]
-
Materials Science: Used in the synthesis of Spin Crossover (SCO) materials.[1][2] The ligand field strength can be tuned by the electron-withdrawing nature of the carbonyl group, often stabilizing low-spin Fe(II) states.[1]
Safety Precautions:
-
n-Butyllithium: Pyrophoric.[1] Handle under inert atmosphere only.
-
Pyridine derivatives: Potential neurotoxins.[2] Use in a fume hood.[2]
-
MnO2: Inhalation hazard.[1][2] Handle dry powder in a hood.[2]
References
-
Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles". Available at: [Link]
- Lithiation of Triazoles:ScienceDirect. "Regioselective lithiation of 1-substituted 1,2,4-triazoles". (General methodology reference).
-
Triazole-Pyridine Hybrids in TB: National Institutes of Health (PMC). "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis". Available at: [Link]
-
Oxidation Protocols: Organic Chemistry Portal. "Manganese Dioxide (MnO2) Oxidations". Available at: [Link][2]
Sources
Physicochemical Profiling of Pyridin-2-yl(1,2,4-triazol-3-yl)methanone
This technical guide details the physicochemical properties, synthesis, and experimental characterization of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine , formally known as pyridin-2-yl(1H-1,2,4-triazol-3-yl)methanone .
Technical Guide for Drug Discovery & Development
Executive Summary
2-(4H-1,2,4-triazole-3-carbonyl)pyridine (Formula: C₈H₆N₄O) is a bidentate heterocyclic scaffold integrating a pyridine ring and a 1,2,4-triazole moiety via a carbonyl linker. Unlike its directly linked analogue 2-(1,2,4-triazol-3-yl)pyridine, the insertion of the carbonyl group significantly alters the electronic landscape, increasing the acidity of the triazole proton and reducing the basicity of the pyridine nitrogen. This compound serves as a critical pharmacophore in antimalarial and anticancer (IDO1 inhibitor) research and functions as a chelating ligand in coordination chemistry.
Chemical Identity & Molecular Descriptors[1][2][3]
| Property | Data |
| IUPAC Name | Pyridin-2-yl(1H-1,2,4-triazol-3-yl)methanone |
| Common Synonyms | 2-(4H-1,2,4-triazole-3-carbonyl)pyridine; Picolinoyl-1,2,4-triazole |
| CAS Number | Not widely listed for parent; see derivatives (e.g., 1443758-23-3 for chiral alcohol precursor) |
| Molecular Formula | C₈H₆N₄O |
| Molecular Weight | 174.16 g/mol |
| SMILES | O=C(C1=NC=NN1)C2=CC=CC=N2 |
| Tautomerism | Exists in equilibrium between 1H, 2H, and 4H forms; 1H is typically dominant in solution.[1][2][3] |
Physicochemical Properties[1][3][4][5][6][7][8]
Ionization Constants (pKa)
The molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic triazole proton. The carbonyl linker exerts a strong electron-withdrawing effect (–I, –M), shifting these values relative to the non-carbonyl analog.
-
pKa₁ (Pyridine N): ~3.0 – 3.5 (Predicted). The carbonyl group reduces electron density on the pyridine ring, making it less basic than pyridine (pKa 5.2).
-
pKa₂ (Triazole NH): ~8.5 – 9.5 (Predicted). The carbonyl stabilizes the resulting anion via resonance, increasing acidity compared to unsubstituted 1,2,4-triazole (pKa 10.3).
Solubility Profile
-
Aqueous Solubility: Low to Moderate (~10–50 µM at pH 7.4). Solubility is highly pH-dependent due to its amphoteric nature.
-
Acidic pH (< 2): High solubility (Protonation of Pyridine N).
-
Basic pH (> 10): High solubility (Deprotonation of Triazole NH).
-
-
Organic Solvents: Soluble in DMSO (>10 mM), Methanol, and DMF. Sparingly soluble in non-polar solvents (Hexane, Toluene).
Lipophilicity
-
LogP (Octanol/Water): Estimated at 0.6 – 0.9 .
-
LogD (pH 7.4): ~0.6 (Predominantly neutral species).
-
Polar Surface Area (PSA): ~65–70 Ų. This falls well within the "Rule of 5" for oral bioavailability, suggesting good membrane permeability.
Solid-State Characteristics
-
Appearance: White to off-white fluffy solid or crystalline powder.
-
Melting Point: 160°C – 200°C (Derivative dependent; parent likely ~160-170°C).
-
Thermal Stability: Stable up to ~250°C; degradation typically involves decarboxylation or triazole ring opening under extreme forcing conditions.
Synthesis & Reaction Pathways[4][5][6][8][9][10][11][12][13][14][15]
The synthesis of the "carbonyl" linker variant requires specific attention to avoid over-oxidation or side reactions. The most robust route involves the reaction of a picolinic acid derivative with a triazole precursor.
Synthesis Workflow (Graphviz)
Alternative Route: Oxidative cyclization of N-picolinoyl-hydrazinecarbothioamide often yields the thione (C=S) derivative, which requires further oxidative desulfurization/conversion to yield the ketone, making the direct acylation route (above) cleaner for the carbonyl target.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Rationale: UV-metric methods may be obscured by the strong absorbance of the pyridine/triazole rings. Potentiometry is the gold standard for amphoteric heterocycles.
-
Preparation: Dissolve 2-5 mg of compound in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility across the pH range.
-
Titrant: Use standardized 0.1 M KOH and 0.1 M HCl.
-
Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Execution:
-
Acidify the sample to pH < 2.0.
-
Titrate with KOH to pH > 11.0.
-
Record potential (mV) vs. volume added.
-
-
Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points corresponding to Pyridine-N deprotonation (pK₁) and Triazole-NH deprotonation (pK₂).
Shake-Flask Solubility Assay
Rationale: Provides thermodynamic solubility data critical for formulation.
-
Media: Prepare phosphate buffer (pH 7.4), 0.1 N HCl (pH 1.0), and 0.1 N NaOH (pH 13.0).
-
Saturation: Add excess solid compound to 1 mL of each medium in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Biological & Chemical Significance
Speciation & Metal Chelation
The compound acts as a N,N'-bidentate ligand . The carbonyl oxygen is generally less coordinating than the nitrogen atoms, but it influences the "bite angle" of the chelate.
-
Drug Discovery: The scaffold is a bioisostere for diaryl ketones and amides. It has been identified in screens for antimalarial activity (targeting P. falciparum) and IDO1 inhibition (cancer immunotherapy).
-
Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Co²⁺), which can be exploited for metallodrug design or fluorescent sensing applications.
References
-
Synthesis & Antimalarial Activity
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv, 2024.[4]
-
-
Triazole-Pyridine Hybrids
-
Coordination Chemistry (Analogous Ligands)
- Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and Its Complex with HgCl2. MDPI Proceedings, 2018.
-
General Triazole Properties
Sources
- 1. (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone | C15H13N5O2 | CID 971668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Structural Elucidation of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine: A Crystallographic Handbook
Executive Summary
Compound Class: N-Heterocyclic Ligand / Kinase Inhibitor Scaffold CAS Registry (Generic Analogues): Related to 1,2,4-triazole-3-carbohydrazide derivatives.[1][2] Core Challenge: Tautomeric ambiguity (1H vs. 2H vs. 4H) and conformational flexibility of the carbonyl linker.
This technical guide details the rigorous protocol for the Single Crystal X-Ray Diffraction (SC-XRD) determination of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine . This molecule represents a critical pharmacophore in medicinal chemistry, often utilized for its ability to chelate metal ions or form bidentate hydrogen bonds in enzyme active sites (e.g., metalloproteinases).
The primary structural ambiguity lies in the triazole tautomerism and the carbonyl linker conformation (syn/anti relative to the pyridine nitrogen). Accurate structural determination is prerequisite for Structure-Based Drug Design (SBDD).
Part 1: Synthesis & Crystal Engineering
High-quality single crystals are the bottleneck of this analysis. This compound possesses both hydrogen bond donors (triazole NH) and acceptors (pyridine N, carbonyl O, triazole N), leading to low solubility in non-polar solvents and rapid precipitation in polar ones.
Synthesis Pathway (Pre-requisite)
The most robust route involves the cyclization of pyridine-2-carbohydrazide derivatives.
-
Precursor: Pyridine-2-carbohydrazide.
-
Reagent: Formic acid/formamide (for unsubstituted triazole) or specific imidates.
-
Purification: Recrystallization from Ethanol/Water (9:1) is mandatory before attempting crystal growth. Amorphous powders yield poor diffraction data.
Crystallization Protocol
Standard evaporation often yields microcrystalline powder due to strong intermolecular H-bonding. A Slow Diffusion method is required to control nucleation.
| Method | Solvent System (Solvent / Anti-solvent) | Conditions | Outcome |
| Vapor Diffusion | DMSO / Ethanol | 25°C, sealed chamber | Recommended. Large blocks suitable for XRD. |
| Layering | DMF / Diethyl Ether | 4°C, narrow tube | Prisms, but often twinned. |
| Slow Evaporation | Methanol / Water (1:1) | RT, perforated cap | Needles (often too thin). |
Workflow Diagram: Crystal Growth Strategy
Caption: Decision matrix for growing diffraction-quality crystals of polar heterocyclic ligands.
Part 2: Data Collection & Reduction
The triazole ring is light-atom dominant (C, H, N). To accurately locate the tautomeric hydrogen, maximizing the high-angle data and minimizing thermal motion is non-negotiable.
Instrument Configuration
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable if crystals are smaller than 0.1 mm.
-
Temperature: 100 K (Liquid Nitrogen Stream).
-
Reasoning: At room temperature, the triazole hydrogen often exhibits dynamic disorder (hopping between N1, N2, N4). Cooling freezes the tautomer into its ground state energetic minimum.
-
-
Resolution: Collect data to at least 0.75 Å (2θ ≈ 55° for Mo) to ensure precise bond lengths for N-N vs N-C distinction.
Space Group Determination
Expect Monoclinic (P21/c) or Triclinic (P-1) systems, which are common for planar aromatic stacks.
-
Warning: Watch for Pseudo-merohedral twinning . If the
angle is near 90°, check for systematic absences carefully to distinguish Monoclinic from Orthorhombic.
Part 3: Structure Solution & The Tautomer Challenge
This is the core scientific challenge. The 1,2,4-triazole ring can exist in 1H, 2H, or 4H forms.[3][4] The carbonyl linker adds a layer of complexity regarding the rotation around the C(carbonyl)-C(triazole) bond.
Phasing
Use Direct Methods (SHELXT) or Dual Space Methods . The heavy atoms (all non-H) will appear immediately.
Refining the Tautomer (The "Expert" Protocol)
Do not rely on "riding models" (HFIX) initially for the triazole nitrogen.
-
Refine Anisotropically: Refine all C, N, O atoms anisotropically.
-
Difference Fourier Map: Inspect the
map (Q-peaks).-
Look for electron density peaks (~0.8 - 1.0 e/ų) near the triazole nitrogens.
-
-
Bond Geometry Validation:
-
C=O Bond: Should be ~1.22 Å.
-
Triazole Ring: The internal bond angles at Nitrogen differ by tautomer.
- site internal angle: ~103-105°.
- (lone pair) site internal angle: ~101-102°.
-
-
Assignment:
-
If the peak is on N1 (adjacent to N2): 1H-tautomer.
-
If the peak is on N2 : 2H-tautomer.[5]
-
If the peak is on N4 : 4H-tautomer.
-
Note: In the solid state, the 1H or 2H forms are most common for 3-substituted triazoles, stabilized by intermolecular H-bonds.
-
Logic Diagram: Tautomer Assignment
Caption: Algorithmic approach to assigning the correct triazole tautomer using electron density maps.
Part 4: Post-Structural Analysis & Validation
Merely solving the structure is insufficient. You must validate the supramolecular context.
Hirshfeld Surface Analysis
Use CrystalExplorer to generate Hirshfeld surfaces mapped with
-
Red Spots: Indicate strong Hydrogen bonds (distances < sum of vdW radii).
-
Expectation: Look for strong
or interactions. These define the stability of the crystal lattice. -
Fingerprint Plots: The characteristic "spikes" in the 2D plot will quantify the % contribution of H...N vs H...O interactions.
Conformational Analysis
Calculate the torsion angle
-
Syn-planar (
): Often stabilized by intramolecular H-bonding (if N-H is available). -
Anti-planar (
): Often favored to reduce dipole repulsion between Carbonyl O and Pyridine N.
Validation Metrics (CheckCIF)
Ensure your final .cif file meets IUCr standards:
-
R1 factor: Target < 5% for publication quality.
-
GoF (Goodness of Fit): Should be near 1.0.
-
FLACK Parameter: If the space group is non-centrosymmetric (unlikely for this achiral molecule, but possible), Flack x should be near 0.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[6][7][8] CrystEngComm, 11(1), 19-32. Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
-
Gao, W., et al. (2014).[9] "Synthesis and Crystal Structure of 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione." Asian Journal of Chemistry, 26, 2083-2085.[9] (Provides methodological grounding for pyridyl-triazole crystallization). Link
-
Jia, L. H., Liu, Z. L., & Liu, W. (2007).[10] "4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate." Acta Crystallographica Section E, 63(6), o2802. (Reference for triazole tautomer geometry). Link
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | MDPI [mdpi.com]
- 7. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
developing antimicrobial agents from 1,2,4-triazole-pyridine hybrids
Application Note: Strategic Development of 1,2,4-Triazole-Pyridine Antimicrobial Hybrids
Executive Summary
This guide outlines the protocol for developing antimicrobial agents based on the 1,2,4-triazole-pyridine hybrid scaffold . By fusing the pyridine moiety (historically significant in FDA-approved drugs like Isoniazid) with the 1,2,4-triazole core (central to azole antifungals like Fluconazole), researchers can exploit a dual-pharmacophore strategy. This approach is designed to overcome multidrug resistance (MDR) by simultaneously targeting bacterial DNA gyrase and fungal CYP51 enzymes.
Chemical Synthesis Strategy
The most robust synthetic pathway for these hybrids is the formation of a 3,4-disubstituted-1,2,4-triazole-5-thione intermediate, followed by S-alkylation. This route is preferred over the Pellizzari reaction for this specific application due to higher yields and the ability to introduce diverse substituents at the late stage (divergent synthesis).
Mechanism & Rationale
We utilize a cyclization of dithiocarbazates . Nicotinohydrazide reacts with carbon disulfide (
Visual Workflow: Synthetic Pathway
Caption: Step-wise synthesis of S-alkylated 1,2,4-triazole-pyridine hybrids via dithiocarbazate cyclization.
Protocol 1: Synthesis & Characterization
Objective: Synthesize 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives.
Reagents:
-
Nicotinohydrazide (98%)
-
Carbon disulfide (
)[1] -
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Substituted benzyl halides (e.g., 4-chlorobenzyl chloride)
Step-by-Step Procedure:
-
Preparation of Dithiocarbazate Salt:
-
Dissolve nicotinohydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add
(0.015 mol) dropwise with continuous stirring. -
Checkpoint: A solid precipitate (potassium dithiocarbazate) should form. Stir for 12 hours at room temperature.
-
Filter, wash with diethyl ether, and dry.
-
-
Cyclization to Triazole-Thiol Core:
-
Suspend the dried salt in hydrazine hydrate (5 mL) and water (10 mL).
-
Reflux the mixture for 4–6 hours. Evolution of
gas (rotten egg smell) indicates reaction progress (use a fume hood!). -
Cool and acidify with dilute HCl to pH 4–5.
-
Filter the resulting precipitate (5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) and recrystallize from ethanol.
-
-
Derivatization (S-Alkylation):
-
Dissolve the triazole-thiol intermediate (0.001 mol) in ethanol (10 mL) containing KOH (0.001 mol).
-
Add the appropriate substituted benzyl halide (0.001 mol).
-
Stir at room temperature for 4–8 hours (monitor by TLC, Mobile Phase: CHCl3:MeOH 9:1).
-
Pour into ice water. The final hybrid precipitates out.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the -SH proton (approx. 13-14 ppm) and appearance of the
singlet (4.2-4.5 ppm). -
Mass Spectrometry: Molecular ion peak
must match the theoretical mass.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these hybrids depends heavily on the substituents on the S-benzyl ring and the position of the pyridine nitrogen.
Table 1: SAR Optimization Guide
| Substituent (R) | Electronic Effect | Antimicrobial Impact | Target Specificity |
| 4-NO2 / 2,4-di-NO2 | Strong EWG | High Potency | Gram-positive bacteria (S. aureus) |
| 4-Cl / 2,4-di-Cl | Moderate EWG | High Potency | Broad-spectrum (Bacteria + Fungi) |
| 4-OMe / 3,4-di-OMe | Strong EDG | Moderate/Low | Primarily Fungal (C. albicans) |
| Unsubstituted | Neutral | Baseline Activity | Weak |
Expert Insight: Electron-withdrawing groups (EWG) like nitro and chloro enhance the lipophilicity and acidity of the molecule, often improving cell wall penetration in Gram-positive bacteria. The pyridine ring at position 3 (nicotinyl) generally yields superior activity compared to position 4 (isonicotinyl) due to optimal binding geometry with the DNA Gyrase B subunit.
Protocol 2: Antimicrobial Susceptibility Testing
Method: Broth Microdilution (CLSI Guidelines M07-A10). Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent Control).
Workflow:
-
Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Concentration range:
. -
Incubation: Incubate at
for 18–24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Validation: If the DMSO control shows inhibition, the assay is invalid.
Mechanism of Action (MoA) Validation
To confirm the target, researchers should employ molecular docking followed by enzymatic inhibition assays.
Primary Targets:
-
Bacteria: DNA Gyrase (Subunit B). The pyridine nitrogen interacts with Arg76 and Gly77 in the ATP-binding pocket.
-
Fungi: CYP51 (Lanosterol 14
-demethylase). The triazole nitrogen coordinates with the Heme iron.
Visual Workflow: Mechanism of Action
Caption: Dual-mechanism potential of triazole-pyridine hybrids targeting bacterial DNA replication and fungal membrane synthesis.
In Silico Docking Protocol:
-
Protein Prep: Download PDB ID 4URM (S. aureus Gyrase) and 5V5Z (C. albicans CYP51). Remove water molecules and co-crystallized ligands.
-
Ligand Prep: Minimize energy of the synthesized hybrid using DFT (B3LYP/6-31G*).
-
Docking: Use Autodock Vina. Grid box centered on the ATP binding site (Gyrase) or Heme group (CYP51).
-
Success Metric: Binding affinity
kcal/mol indicates a strong candidate.
References
-
El-Naggar, M., et al. (2023). "Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review." European Journal of Medicinal Chemistry.
-
Al-Wahaibi, L.H., et al. (2024).[2] "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR." ACS Omega.
-
Ahirwar, S., et al. (2020). "Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors." Beni-Suef University Journal of Basic and Applied Sciences.
-
Pitucha, M., et al. (2024). "Synthesis methods of 1,2,4-triazole-3-thiones: review." Current Issues in Pharmacy and Medical Sciences.
-
BenchChem Protocols. (2025). "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem Technical Guides.
Sources
high-throughput screening of 1,2,4-triazole derivative libraries
An Application Guide to High-Throughput Screening of 1,2,4-Triazole Derivative Libraries for Drug Discovery
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for 1,2,4-triazole derivative libraries. It combines established principles with field-proven insights to create a robust framework for identifying novel bioactive compounds.
The Strategic Importance of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in modern medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its unique physicochemical properties, which include metabolic stability, a capacity for hydrogen bonding, and its ability to act as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents.[1]
Compounds derived from the 1,2,4-triazole scaffold have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][2][3][4][5] Notably, marketed drugs such as the antifungals Fluconazole and Itraconazole, and the aromatase inhibitors Letrozole and Anastrozole used in breast cancer therapy, feature this core structure.[1] A significant volume of research has highlighted that 1,2,4-triazole derivatives are highly effective inhibitors of various enzymes, such as acetylcholinesterase, α-glucosidase, and cytochrome P450-dependent enzymes, making them prime candidates for drug discovery programs targeting enzymatic pathways.[2][5][6][7]
High-Throughput Screening (HTS): Principles for Triazole Libraries
High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of large chemical libraries for activity against biological targets.[8][9][10] The process utilizes automation, miniaturized assays, and large-scale data analysis to identify "hit" compounds that can serve as starting points for lead optimization.[8][9]
Assay Choice: Biochemical vs. Cell-Based Approaches
The initial and most critical decision in designing an HTS campaign is the choice of assay format. This choice is dictated by the biological question being asked.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free environment.[11][12][13] They are ideal for target-based drug discovery, offering direct information about the interaction between the compound and the target.[11] Common formats include fluorescence, luminescence, and absorbance-based readouts.[10]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that can account for factors like cell permeability and cytotoxicity.[11][14][15] They are essential for understanding a compound's impact on cellular pathways, gene expression, or overall cell health.[14][15]
For screening 1,2,4-triazole libraries against a specific enzyme, a biochemical assay is often the most direct and robust starting point. It minimizes the complexities of cellular systems, allowing for a clear, quantitative assessment of enzyme inhibition.
The Imperative of Miniaturization and Automation
To screen libraries that can contain hundreds of thousands of compounds, assays must be miniaturized into 384- or 1,536-well microplate formats.[9] This reduces the consumption of costly reagents and valuable library compounds.[10] Automation is essential for managing the liquid handling, incubation, and plate reading steps, ensuring consistency and high throughput.[13]
Workflow for a 1,2,4-Triazole HTS Campaign
This section outlines the logical flow of an HTS campaign, from initial assay development to the identification of validated hits. This systematic approach is designed to be self-validating, incorporating critical quality control checkpoints at each stage.
Caption: High-Throughput Screening (HTS) campaign workflow.
Protocol: Biochemical HTS for Acetylcholinesterase (AChE) Inhibitors
This protocol provides a detailed methodology for a biochemical HTS campaign to identify 1,2,4-triazole-based inhibitors of Acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[2][7] The assay is based on the Ellman's reagent (DTNB), which produces a yellow product upon reaction with thiocholine, a product of AChE activity.
Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Human Recombinant AChE | Sigma-Aldrich | Enzyme Target |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | Enzyme Substrate |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | Chromogenic Reagent |
| Tris-HCl Buffer (pH 8.0) | Thermo Fisher | Assay Buffer |
| Bovine Serum Albumin (BSA) | MilliporeSigma | Prevents non-specific binding |
| Donepezil | Cayman Chemical | Positive Control Inhibitor |
| DMSO, ACS Grade | VWR | Compound Solvent/Negative Control |
| 384-well, clear, flat-bottom plates | Corning | Assay Plates |
| Multichannel Pipettes & Automation | Eppendorf, Hamilton | Liquid Handling |
| Microplate Reader | BMG Labtech, PerkinElmer | Signal Detection (Absorbance @ 412 nm) |
Preparation of Stock and Working Solutions
-
Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 8.0. Causality: The pH of 8.0 is optimal for AChE activity. BSA is included to stabilize the enzyme and prevent it from adhering to the plasticware, ensuring consistent activity.
-
AChE Working Solution (2X): Prepare a 0.05 units/mL solution in Assay Buffer. Causality: This 2X solution ensures that the final concentration in the well is 0.025 units/mL after adding other components. The concentration should be optimized during assay development to yield a robust signal within a linear range.
-
ATCI/DTNB Working Solution (4X): Prepare a solution containing 600 µM ATCI and 400 µM DTNB in Assay Buffer. Causality: This combined 4X solution streamlines the protocol by reducing the number of addition steps. The substrate (ATCI) concentration is set near the enzyme's Km value to ensure sensitivity to competitive inhibitors.
-
1,2,4-Triazole Library: Compounds are typically stored as 10 mM stock solutions in DMSO. For the primary screen, create a 40 µM "daughter plate" in Assay Buffer with 0.4% DMSO. Causality: This intermediate dilution step minimizes the final DMSO concentration in the assay well to 0.1%, a level that is generally well-tolerated by most enzymes.
-
Controls:
-
Positive Control (100% Inhibition): 40 µM Donepezil in Assay Buffer with 0.4% DMSO.
-
Negative Control (0% Inhibition): Assay Buffer with 0.4% DMSO only.
-
Step-by-Step HTS Assay Protocol (384-Well Format)
The total assay volume is 40 µL. The final concentration for the library compounds will be 10 µM.
-
Compound Dispensing: Using an automated liquid handler, dispense 10 µL of the 40 µM 1,2,4-triazole library compounds into the designated wells of a 384-well plate.
-
Control Dispensing:
-
Dispense 10 µL of the Negative Control solution (0.4% DMSO) into 16 wells (e.g., columns 1 and 24).
-
Dispense 10 µL of the Positive Control solution (40 µM Donepezil) into 16 wells (e.g., columns 2 and 23).
-
Causality: Placing controls on the edges of the plate helps to monitor for systematic errors like "edge effects" and provides robust statistics for quality control calculations.
-
-
Enzyme Addition: Add 20 µL of the 2X AChE Working Solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality: This step allows the library compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent or irreversible inhibitors.
-
Reaction Initiation: Add 10 µL of the 4X ATCI/DTNB Working Solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate into a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes . Causality: A kinetic read is superior to a single endpoint read because it can help identify false positives caused by compound absorbance interference. True inhibitors will reduce the rate of reaction (slope of the absorbance curve), whereas colored compounds will cause an initial offset but may not affect the rate.
Data Analysis, Quality Control, and Hit Validation
Primary Data Processing
The primary data from the HTS is the reaction rate (slope), calculated from the kinetic absorbance readings for each well. The activity of each compound is then expressed as percent inhibition relative to the on-plate controls:
% Inhibition = 100 * (1 - [Ratecompound - Ratepos] / [Rateneg - Ratepos])
Where:
-
Ratecompound is the reaction rate in the well with the test compound.
-
Ratepos is the average rate of the positive control wells.
-
Rateneg is the average rate of the negative control wells.
Assay Quality Control: The Z'-Factor
Trustworthiness in HTS is established through rigorous quality control.[16] The Z'-factor is the most common metric used to validate the robustness of an assay for an HTS campaign.[16]
Z' = 1 - (3 * [SDneg + SDpos]) / |Meanneg - Meanpos|
Where:
-
SD and Mean refer to the standard deviation and mean of the reaction rates for the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal | An assay with no data variation. |
| 0.5 to 1.0 | Excellent | A robust assay suitable for HTS.[11][16] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization. |
| < 0 | Unacceptable | The assay is not suitable for screening. |
An assay should consistently produce a Z'-factor > 0.5 before proceeding with the full library screen.[16]
Hit Identification and Validation Cascade
A "hit" is a compound that meets a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population). However, primary hits are often plagued by false positives.[17] A rigorous validation cascade is essential.
Caption: A robust workflow for hit validation and triage.
-
Hit Confirmation: Primary hits are re-tested using freshly prepared compound samples to rule out plate-based errors or compound degradation.[18]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate an IC₅₀ value, which is a measure of the compound's potency.[13][18]
-
Orthogonal Assays: The activity is confirmed in a secondary assay that uses a different detection technology (e.g., a mass spectrometry-based assay instead of absorbance).[17] This is a critical step to eliminate false positives resulting from interference with the primary assay's detection method (e.g., colored compounds in an absorbance assay).[17]
-
Counter-Screens and Selectivity: Hits are tested in assays for related targets (e.g., other cholinesterases like BChE) to assess their selectivity. Counter-screens are also used to identify non-specific inhibitors, such as compound aggregators.[17]
By following this structured and self-validating protocol, researchers can confidently screen 1,2,4-triazole libraries to identify high-quality, validated hits that provide a solid foundation for successful drug discovery programs.
References
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Akhtar, T., et al. (2022, July 14). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Suranaree Journal of Science and Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Retrieved from [Link]
-
Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57. [Link]
-
Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]
-
Mrksich, M., et al. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics. Retrieved from [Link]
-
Inglese, J., et al. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
Ali, B., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]
-
Novartis Institutes for BioMedical Research. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. Retrieved from [Link]
-
Sztanke, K., et al. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 15). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]
-
Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]
-
Sharma, D., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]
-
Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
-
Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
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- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: Comprehensive Evaluation of Anti-Inflammatory Properties in Triazole Scaffolds
Executive Summary
Triazole heterocycles (specifically 1,2,3- and 1,2,4-isomers) act as privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds, dipole interactions, and their resistance to metabolic degradation. In the context of inflammation, these moieties often serve as bioisosteres for amide or carboxylic acid groups found in NSAIDs, targeting the Cyclooxygenase (COX) and Lipooxygenase (LOX) pathways.
This guide provides a validated workflow for evaluating these compounds, moving from high-throughput biochemical screens to mechanistic cellular assays and in vivo models.
Rational Design & In Silico Validation
Before wet-lab synthesis, candidates should be screened for binding affinity to the COX-2 active site. Triazoles typically occupy the hydrophobic side pocket of COX-2, a feature distinct from the constitutive COX-1 isoform.
Workflow: Molecular Docking Pipeline
The following diagram illustrates the logical flow for selecting high-probability candidates using AutoDock Vina or Schrödinger Glide.
Caption: In silico workflow for triazole-COX-2 binding prediction. Key residues Arg120 and Tyr355 are critical for anchoring.
Phase I: Non-Cellular Biochemical Screening
These assays are cost-effective methods to filter libraries before cell-based testing.
Albumin Denaturation Assay
Inflammation induces protein denaturation; conversely, compounds that stabilize proteins against heat denaturation often possess anti-inflammatory activity.[1]
Mechanism: Triazoles stabilize the tertiary structure of albumin via electrostatic interaction, mimicking the effect of NSAIDs like Diclofenac.
Protocol:
-
Reagents:
-
1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (pH 6.4).
-
Test Compounds: Dissolve triazoles in DMSO (Final concentration < 0.5%).
-
-
Procedure:
-
Test Tube: Mix 450 µL BSA + 50 µL Test Compound (various concentrations: 10–500 µg/mL).
-
Control Tube: 450 µL BSA + 50 µL Vehicle (DMSO).
-
Standard: 450 µL BSA + 50 µL Diclofenac Sodium.
-
-
Incubation: Incubate at 37°C for 20 minutes.
-
Denaturation: Heat at 70°C for 5 minutes (water bath).
-
Measurement: Cool to room temperature. Measure Absorbance at 660 nm .[2]
Calculation:
Phase II: Cellular Mechanistic Evaluation (The Gold Standard)
Cell Line: RAW 264.7 (Murine Macrophages). Stimulant: Lipopolysaccharide (LPS) from E. coli (serotype 055:B5).
Experimental Logic & Pathway
LPS binds to TLR4 receptors, triggering the NF-
Caption: Mechanism of Action in RAW 264.7 cells.[3] Triazoles typically inhibit IKK or prevent NF-κB translocation.
Nitric Oxide (NO) Inhibition Protocol (Griess Assay)
This is the primary readout for anti-inflammatory potency in vitro.
Critical Pre-requisite: Perform an MTT or CCK-8 assay first to ensure reduced NO is due to anti-inflammatory action, not cell death.
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/mL in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media. Add Triazole compounds (0.1, 1, 10, 50, 100 µM) for 1 hour .
-
Note: Keep DMSO concentration
to avoid artifacts.
-
-
Stimulation: Add LPS (Final conc: 1 µg/mL). Incubate for 18–24 hours .
-
Griess Reaction:
-
Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[4]
-
Incubate 10 mins at Room Temp (Dark).
-
-
Readout: Measure Absorbance at 540 nm .
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
Phase III: In Vivo Validation
Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Rationale: This is a biphasic model. The early phase (0-2h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin (COX) driven. Triazoles targeting COX-2 should show maximum efficacy at 3-4 hours.
Formulation of Triazoles
Most triazoles are lipophilic and poorly water-soluble.
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 2% Tween 80 in saline.
-
Method: Triturate compound with Tween 80 first, then slowly add saline while vortexing to create a stable suspension.
Protocol
-
Animals: Wistar Rats (150–200g), fasted overnight.
-
Grouping (n=6):
-
Group I: Vehicle Control.
-
Group II: Standard (Indomethacin 10 mg/kg, p.o.).
-
Group III-V: Triazole Test Compound (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Administration: Dose animals orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
Data Presentation Template
Summarize in vivo data in the following format for publication:
| Treatment | Dose (mg/kg) | Paw Volume (3h) | % Inhibition |
| Vehicle | - | - | |
| Indomethacin | 10 | ||
| Triazole-4a | 20 | ||
| Triazole-4a | 50 |
References
-
Al-Ostoot, F. H., et al. (2021). "Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives." Journal of Saudi Chemical Society. 5[2][6]
-
El-Dershaby, N. H., et al. (2022).[7] "Rational Design and Synthesis of New Selective COX-2 Inhibitors... by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores." Pharmaceuticals.[6][7][8][9] 6
-
Abuo-Rahma, G. E., et al. (2014). "1,2,4-Triazole derivatives with remarkable selective COX-2 inhibition."[7] European Journal of Medicinal Chemistry. Link[6]
-
Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology. (Referenced in standard albumin protocols). 1
Sources
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- 2. e-mjm.org [e-mjm.org]
- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Troubleshooting & Optimization
Technical Support Center: Stability Profiling of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine
This guide functions as a specialized Technical Support Center for researchers working with 2-(4H-1,2,4-triazole-3-carbonyl)pyridine .[1] It is designed to move beyond generic advice, applying mechanistic organic chemistry and regulatory standards (ICH) to this specific heteroaryl ketone.[1]
Status: Active Operator: Senior Application Scientist Scope: Analytical Method Development, Forced Degradation, and Storage Protocols.
Introduction: The Stability Paradox
You are likely encountering inconsistent assay results, "ghost" peaks in your chromatograms, or unexplained color changes. This molecule presents a unique challenge: it is a heteroaryl ketone flanked by two electron-withdrawing rings (pyridine and 1,2,4-triazole).
Key Chemical Vulnerabilities:
-
Tautomeric Flux: The 1,2,4-triazole ring exists in dynamic equilibrium between 1H, 2H, and 4H tautomers, causing peak splitting.
-
Electrophilic Carbonyl: The ketone bridge is highly electron-deficient, making it susceptible to reversible hydration (gem-diol formation) or nucleophilic attack, often mistaken for degradation.[1]
-
Photoreactivity: The conjugated system is UV-active, leading to potential radical cleavage or cyclization.
Module 1: Analytical Method Troubleshooting (The "Ghost Peak" Issue)
User Issue: "My HPLC peaks are splitting or tailing severely, and retention times drift with pH."
Diagnosis: This is likely not degradation. It is tautomerism . The 1,2,4-triazole moiety has an acidic proton (
Protocol: Tautomer-Locked HPLC Method
To stabilize the molecule during analysis, you must lock the tautomeric state or ensure rapid proton exchange.
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load (e.g., Zorbax SB-C18) | Resists phase collapse; handles polar heterocycles.[1] |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 5.0 - 6.[1]0) | Critical: Buffering is mandatory. pH < 7 keeps the triazole protonated/neutral but ensures fast exchange. |
| Mobile Phase B | Acetonitrile (ACN) | ACN suppresses hydrogen bonding better than Methanol for triazoles.[1] |
| Temperature | 40°C | Elevated temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp peak. |
DOT Diagram: Tautomeric Equilibrium & Analytical Impact
Caption: Tautomeric shift between 1H and 4H forms causes peak splitting unless controlled by temperature and pH buffering.
Module 2: Forced Degradation (Stress Testing)
User Issue: "I need to prove stability-indicating capability. What degradation products should I expect?"
Diagnosis: Unlike esters or amides, the ketone bridge (C-C(=O)-C) is generally resistant to hydrolysis.[1] However, the electron-withdrawing nature of the rings activates the carbonyl.[1]
Step-by-Step Stress Protocols
1. Hydrolytic Stress (Acid/Base) [1]
-
Theory: The molecule is resistant to bond cleavage. However, in strong base, the triazole ring may deprotonate (forming a stable anion).[1] In strong acid, the pyridine nitrogen protonates.
-
Protocol:
-
Expected Outcome: Minimal degradation (<5%). If >10% loss occurs, check for reversible hydration (gem-diol formation) rather than cleavage.[1]
2. Oxidative Stress
-
Theory: Nitrogen heterocycles are prone to N-oxide formation.
-
Protocol: 3%
, Ambient, 2-6 hours. -
Target Degradant: Pyridine-N-oxide derivative. This will elute earlier (more polar) than the parent peak on RP-HPLC.[1]
3. Photostability (The Critical Risk)
-
Theory: Heteroaryl ketones are photo-active (similar to benzophenone).[1] UV absorption can trigger radical abstraction or cyclization.
-
Protocol: Expose solid and solution samples to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.[1][4][5]
-
Troubleshooting: If the solution turns yellow/brown but HPLC purity remains high, you are likely forming trace polymeric species or radical coupling products that are not eluting or have very high extinction coefficients.
Data Summary: Typical Degradation Profile
| Stress Condition | Likely Mechanism | Risk Level | Primary Degradant |
| Acid (HCl) | Protonation / Hydration | Low | Gem-diol (reversible) |
| Base (NaOH) | Triazole Ring Opening | Medium | Ring-opened hydrazides |
| Peroxide ( | N-Oxidation | High | N-Oxide (+16 Da mass shift) |
| UV Light | Radical Cleavage | High | Radical coupling products |
Module 3: Solid-State Stability & Hygroscopicity
User Issue: "My powder is clumping or gaining weight during weighing."
Diagnosis: 1,2,4-triazoles are hydrogen bond donors/acceptors. The molecule is likely hygroscopic .
Protocol:
-
Drying: Dry the standard at 105°C or under vacuum before use to establish a "dry weight" baseline.
-
Storage: Store in tight containers with desiccants.
-
Polymorphs: Be aware that different tautomers can crystallize into different polymorphs. If your dissolution rate changes between batches, verify the polymorph using XRPD (X-Ray Powder Diffraction).[1]
Visualizing the Stability Workflow
This diagram outlines the decision tree for validating the stability of this specific compound.
Caption: Workflow emphasizing the critical loop of tautomer control during HPLC analysis before confirming degradation.
Frequently Asked Questions (FAQ)
Q1: Can I use methanol as a solvent for this compound?
-
Answer: Use with caution. Methanol can participate in hydrogen bonding that stabilizes specific tautomers, potentially complicating chromatography. Acetonitrile is preferred for the mobile phase. For sample preparation, a mixture of Water:Acetonitrile (50:[1]50) is recommended to prevent precipitation.[1]
Q2: The retention time shifts when I change the concentration of the sample. Why?
-
Answer: This is a classic sign of concentration-dependent self-association or tautomerism. The triazole rings can stack or hydrogen bond with each other at higher concentrations. Solution: Validate your method at the specific target concentration (e.g., 0.5 mg/mL) and do not deviate.
Q3: Is the ketone bridge susceptible to reduction?
-
Answer: Yes. Avoid using solvents containing trace reducing agents (like non-stabilized THF) or aldehydes.[1] Sodium borohydride will rapidly reduce the ketone to the corresponding alcohol (secondary alcohol), creating a chiral center and diastereomers.[1]
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][5][6][7][8] International Council for Harmonisation.[4]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[5][8][9] International Council for Harmonisation.[4]
-
Tautomerism in Triazoles : Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.
-
Forced Degradation Overview : Forced degradation studies: A critical lens into pharmaceutical stability.[10][11] Clinical Trials Arena.
Sources
- 1. Manganese-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. memmert.com [memmert.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ikev.org [ikev.org]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
troubleshooting mass spectrometry fragmentation of triazole compounds
Introduction
Triazole moieties—specifically 1,2,3-triazoles (ubiquitous in "click" chemistry) and 1,2,4-triazoles (common in antifungals like fluconazole)—present unique challenges in mass spectrometry. Their nitrogen-rich heterocycles often exhibit "stubborn" ionization behaviors or confusing fragmentation patterns dominated by ring rearrangements.
This guide is designed to move you beyond basic spectral interpretation. We address the causality of spectral anomalies, providing self-validating workflows to distinguish regioisomers and resolve signal suppression.
Module 1: Ionization & Sensitivity Optimization
The Issue: "I see a strong UV trace, but my MS signal is negligible or dominated by sodium adducts."
Root Cause Analysis
Triazoles are weak bases (
Troubleshooting Protocol
Step 1: Mobile Phase pH Adjustment
-
Action: Lower mobile phase pH to < 2.5.
-
Why: You must drive the equilibrium toward
. Formic acid (0.1%) is often insufficient. -
Recommendation: Use 0.05% Trifluoroacetic acid (TFA) or 0.1% Difluoroacetic acid (DFA) .
-
Note: TFA causes signal suppression in negative mode and can linger in the system. DFA is a "ion-pairing-lite" alternative that boosts protonation without severe suppression.
-
Step 2: Adduct Management
-
Symptom: Dominant
(M+23) or (M+39) peaks that do not fragment. -
Action: Buffer with 10 mM Ammonium Acetate or Ammonium Formate .
-
Mechanism: Ammonium ions (
) compete with to form . Unlike sodium adducts, ammonium adducts are labile; they readily lose in the collision cell to yield the desired , enabling proper fragmentation.
Workflow Visualization: Signal Optimization
Figure 1: Decision tree for troubleshooting low sensitivity or adduct dominance in triazole analysis.
Module 2: Fragmentation Mechanics (The "Why")
The Issue: "My spectrum shows a mass shift of -28 Da. Is this a contaminant?"
Mechanism: Nitrogen Extrusion
The most diagnostic fragmentation pathway for 1,2,3-triazoles is the loss of molecular nitrogen (
-
Ring Opening: The triazole ring opens to form a diazo-imine intermediate.
-
Loss: The diazo group is expelled as
gas (28 Da). -
Result: A highly reactive radical cation or nitrilium ion (M-28).
Other Common Pathways:
-
Retro-Diels-Alder (RDA): Common in fused ring systems, leading to cleavage of the triazole ring itself.
-
Side Chain Cleavage: If the triazole is a linker (e.g., in PROTACs), fragmentation often occurs adjacent to the ring rather than within it, due to the aromatic stability of the triazole.
Data Table: Common Neutral Losses
| Loss (Da) | Identity | Diagnostic Significance |
| -28 | Primary signature of 1,2,3-triazoles via Dimroth rearrangement or direct extrusion. | |
| -27 | Common in 1,2,4-triazoles and imidazoles. | |
| -42 | Ring cleavage (Diazomethane loss). | |
| -43 | Hydrazoic acid loss (rare, requires specific substitution). |
Module 3: Regioisomer Discrimination (1,4 vs. 1,5)
The Issue: "I performed a Click reaction. Did I get the 1,4-isomer (CuAAC) or the 1,5-isomer (RuAAC), and can MS tell the difference?"
Technical Insight
While NMR (NOE or 1D
The "Stability Rule":
-
1,4-isomers are generally more thermodynamically stable and often exhibit a lower abundance of the
fragment compared to 1,5-isomers. -
1,5-isomers suffer from greater steric clash between the substituents (R1 and R5), destabilizing the transition state and facilitating easier ring opening and nitrogen loss.
Experimental Workflow: The "Energy Ramp"
To distinguish isomers, you cannot rely on a single collision energy (CE). You must perform an Energy Resolved Mass Spectrometry (ERMS) experiment.
-
Protocol:
-
Infuse the sample (or elute via LC).[1]
-
Isolate the precursor ion
. -
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
-
Plot the intensity of the precursor vs. the fragment (M-28).
-
-
Interpretation:
-
The 1,5-isomer typically depletes (fragments) at lower CE values (lower
). -
The 1,4-isomer typically requires higher CE to induce the same degree of fragmentation.
-
Pathway Visualization: Isomer Fragmentation
Figure 2: Mechanistic pathway showing the critical ring-opening step that differentiates regioisomers based on steric stability.
Module 4: Troubleshooting FAQ
Q: My triazole drug candidate shows a split peak in the chromatogram with identical mass spectra. Is this an isomer?
-
A: If the mass spectra are identical (including fragment ratios), it is likely tautomerism . 1,2,4-triazoles exist in equilibrium between the 1H, 2H, and 4H forms. In protic solvents (water/methanol), this exchange is fast. In aprotic solvents or specific pH ranges, the exchange slows down, separating the tautomers chromatographically.
-
Fix: Increase column temperature (
) to coalesce the peaks.
-
Q: I see a "Ghost" peak at M+41 in acetonitrile mobile phases.
-
A: This is likely an adduct with acetonitrile (
). Triazoles have high affinity for ACN.-
Fix: Switch organic modifier to Methanol or increase Source Temperature (Gas Temp) to desolvate the cluster.
-
Q: Why is the McLafferty rearrangement not observed even though I have a carbonyl side chain?
-
A: The McLafferty rearrangement requires a
-hydrogen and a specific spatial geometry (6-membered transition state).[2] The rigid geometry of the triazole ring often prevents the side chain from adopting the necessary conformation for hydrogen transfer [3].
References
-
Creary, X., et al. (2012). "Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR." The Journal of Organic Chemistry. Link
-
Salgado, A., et al. (2010).[3] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link
-
McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link
-
Anastasiadi, R. M., et al. (2025).[5] "Insights into triazole-based energetic material design from decomposition pathways." RSC Advances. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Validation & Comparative
quantitative structure-activity relationship (QSAR) analysis of 1,2,4-triazole anticancer agents
Executive Summary
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinct from its 1,2,3-isomer due to its unique hydrogen-bonding capabilities and metabolic stability. This guide compares the quantitative structure-activity relationship (QSAR) profiles of three dominant 1,2,4-triazole hybrid classes. It provides a technical roadmap for researchers to select the optimal scaffold architecture and computational methodology (CoMFA vs. kNN-MFA) for developing next-generation anticancer agents targeting EGFR, Tubulin, and MetAP2.
Part 1: Strategic Scaffold Comparison
Objective: Select the optimal hybrid architecture based on potency and target selectivity.
The 1,2,4-triazole nucleus rarely acts alone; its efficacy is amplified when hybridized with other pharmacophores. The following table compares the three most promising hybrid architectures based on recent QSAR and experimental data.
Table 1: Comparative Performance of 1,2,4-Triazole Hybrids
| Hybrid Architecture | Primary Target | Best Reported | QSAR Model Reliability ( | Key Pharmacophore Feature |
| Coumarin-1,2,4-Triazole | EGFR / Tubulin | 0.12 µM (MCF-7) | 0.72 (CoMFA) | Hydrophobic coumarin ring occupies ATP-binding pocket; Triazole acts as linker. |
| Triazole-Acetamide | HepG2 / c-Kit | 16.78 µg/mL | 0.87 (kNN-MFA) | Flexible acetamide linker allows dual binding modes; high steric tolerance. |
| Triazole-Tetrazine | MetAP2 | 0.63 µM | 0.72 (CoMSIA) | Rigid bicyclic system; electrostatic interactions dominate binding affinity. |
Analysis:
-
Select Coumarin-Hybrids if your target is EGFR . The planar coumarin system mimics the adenine ring of ATP, while the 1,2,4-triazole provides essential hydrogen bond acceptor sites (N-2/N-4) that interact with residues like Met793 in the kinase hinge region.
-
Select Acetamide-Hybrids for broad-spectrum cytotoxicity. QSAR models indicate that the flexibility of the acetamide chain allows these molecules to adapt to various kinase pockets, though with lower specificity than coumarin hybrids.
Part 2: Methodological Guide (2D vs. 3D QSAR)
Objective: Choose the correct computational approach for your dataset.
3D-QSAR: CoMFA/CoMSIA vs. kNN-MFA
For 1,2,4-triazoles, 3D-QSAR is superior to 2D methods because the spatial orientation of substituents on the triazole ring (N-1 vs N-4 substitution) drastically alters bioactivity.
Comparative Workflow Diagram
The following diagram outlines the decision matrix and workflow for analyzing 1,2,4-triazoles.
Caption: Decision workflow for 1,2,4-triazole QSAR. Alignment is the rate-limiting step due to the ring's rotational freedom.
Part 3: Detailed Experimental Protocol
Objective: A self-validating protocol for performing CoMFA on 1,2,4-triazole derivatives.
This protocol is based on the successful modeling of MetAP2 inhibitors (Reference 3) and EGFR inhibitors (Reference 5).
Phase 1: Dataset Curation & Preparation
-
Selection: Curate a set of at least 20 1,2,4-triazole derivatives with a span of biological activity (
) covering at least 3-4 log units. -
3D Generation: Build structures using standard software (e.g., Sybyl, MOE).
-
Charge Calculation: Apply Gasteiger-Hückel charges. Why? The 1,2,4-triazole ring is electron-rich; accurate partial charge distribution is vital for the electrostatic field calculation.
-
Energy Minimization: Minimize using the Tripos Force Field with a distance-dependent dielectric constant (
) until the gradient is < 0.05 kcal/mol·Å.
Phase 2: Molecular Alignment (The "Make or Break" Step)
Inaccurate alignment is the #1 cause of QSAR failure for this scaffold.
-
Identify the Common Core: Use the rigid 1,2,4-triazole ring and the immediate attached phenyl/heterocyclic ring as the substructure for alignment.
-
Select Template: Choose the most active compound (e.g., Compound 10 or 7f) as the template.
-
Algorithm: Use Atom-by-Atom fitting on the N1, N2, and C3 atoms of the triazole ring.
-
Tip: If your series has flexible linkers (like thio-methyl), consider "Database Alignment" or "Pharmacophore Alignment" instead of rigid atom fitting.
-
Phase 3: Field Calculation & PLS Analysis
-
Lattice Box: Define a grid extending 4.0 Å beyond the aligned molecules in all directions.
-
Probe Atoms:
-
Steric:
Carbon atom (+1 charge). -
Electrostatic: +1.0 charge proton.
-
-
Cutoffs: Set steric and electrostatic cutoffs at 30 kcal/mol to prevent points inside the van der Waals surface from distorting the model.
-
PLS Regression:
-
Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).
-
Acceptance Criteria:
(Internal validation), (Correlation), (Standard Error of Estimate).
-
Part 4: Mechanistic Visualization (Pharmacophore)
Objective: visualize the interaction sites derived from QSAR contour maps.
The following diagram illustrates the consensus pharmacophore for 1,2,4-triazole EGFR inhibitors based on CoMFA steric/electrostatic contour maps.
Caption: Consensus pharmacophore. Green regions (Hydrophobic) correspond to steric bulk tolerance; Red regions require electron-deficient groups.
Part 5: Data Interpretation & Troubleshooting
When analyzing your QSAR results, use this reference table to interpret CoMFA contour maps specifically for 1,2,4-triazoles.
| Contour Color | Meaning | Structural Implication for Triazole Design |
| Green | Steric bulk is favored | Add bulky groups (Phenyl, Naphthyl) at the C-3 or C-5 position to fill the hydrophobic pocket. |
| Yellow | Steric bulk is disfavored | Keep substituents small (Methyl, H) at the N-4 position to avoid steric clash with the receptor wall. |
| Blue | Electropositive charge favored | Add H-bond donors (NH2, OH) or electron-withdrawing groups near the triazole ring. |
| Red | Electronegative charge favored | The N-2 nitrogen of the triazole ring typically interacts here; do not substitute or block this nitrogen. |
References
-
Al-Wahaibi, L. H., et al. (2023).[1] "Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line." Molecules. Link
-
Naguib, B. H., et al. (2022). "New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway." Pharmaceuticals.[2][3] Link
-
Bhat, A. R., et al. (2014). "3D-QSAR and molecular docking studies on 1, 2, 4 triazoles as MetAP2 inhibitors." International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Xu, F., et al. (2016).[4] "Synthesis, antitumor evaluation and 3D-QSAR studies of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
El-Shersefany, D. T., et al. (2018).[5] "Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors." European Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. Synthesis, antitumor evaluation and 3D-QSAR studies of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 1,2,4-Triazole-Pyridine Hybrids
Introduction: The Strategic Union of Two Pharmacophores
In the ongoing battle against microbial resistance, the strategy of molecular hybridization—merging two or more pharmacologically active moieties into a single molecule—has emerged as a highly promising approach.[1][2] This guide focuses on a particularly successful pairing: the fusion of the 1,2,4-triazole and pyridine rings. The 1,2,4-triazole nucleus is a cornerstone of numerous clinically vital drugs, especially antifungals like fluconazole and itraconazole, and is known for a wide array of biological activities.[3][4][5] The pyridine ring, a fundamental heterocyclic structure, is also a key component in many antimicrobial and anticancer agents.[6]
The rationale for creating 1,2,4-triazole-pyridine hybrids is rooted in the potential for synergistic or additive effects, the possibility of engaging multiple biological targets, and the opportunity to overcome existing resistance mechanisms.[1][6] This guide provides an in-depth comparison of the antimicrobial spectrum of various 1,2,4-triazole-pyridine hybrids, supported by experimental data from the scientific literature. We will delve into their mechanism of action, present comparative bioactivity data, and provide detailed experimental protocols to assist researchers in this dynamic field.
Pillar 1: Mechanism of Action - A Dual-Pronged Attack
The antimicrobial activity of 1,2,4-triazole-pyridine hybrids is not monolithic; it often involves distinct mechanisms against fungi and bacteria, reflecting the versatile nature of the hybrid scaffold.
Antifungal Mechanism: Disrupting Fungal Cell Integrity
The primary antifungal action of the triazole moiety is the well-characterized inhibition of ergosterol biosynthesis.[7][8] Ergosterol is a vital lipid component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8]
Triazoles specifically target and inhibit a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol.[10] By binding to the heme iron atom in the enzyme's active site, the triazole ring blocks this conversion, leading to two key consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[8]
-
Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other 14α-methylated sterols disrupts membrane organization and can be toxic to the cell.[8][11]
This disruption of membrane homeostasis ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[10]
Antibacterial Mechanism: Targeting Essential Bacterial Enzymes
While the antifungal mechanism is well-established, the antibacterial action of these hybrids appears to be more varied. Evidence suggests that they can inhibit essential bacterial enzymes that are distinct from their fungal targets. Potential mechanisms include the inhibition of:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to a breakdown of DNA integrity and rapid cell death. Certain 1,2,4-triazole hybrids have been investigated as potential inhibitors of these enzymes.[12][13]
-
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides and amino acids. Inhibition of DHFR starves the bacteria of essential building blocks.[12][14]
The ability of these hybrids to engage different targets in bacteria and fungi underscores their potential as broad-spectrum antimicrobial agents.
Pillar 2: Comparative Analysis of Antimicrobial Spectrum
The antimicrobial efficacy of 1,2,4-triazole-pyridine hybrids is highly dependent on their specific chemical structure. Substitutions on both the triazole and pyridine rings can dramatically alter the spectrum and potency of activity. The following tables summarize experimental data from various studies, presenting Minimum Inhibitory Concentration (MIC) values in µg/mL. A lower MIC value indicates higher potency.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-Pyridine Hybrids
| Compound Structure/Reference | E. coli (Gram-) | P. aeruginosa (Gram-) | S. aureus (Gram+) | S. pyogenes (Gram+) |
| Series 1: Thioether-linked Hybrids [15] | ||||
| 3-(5-(3-nitrobenzylthio)-...-yl)pyridine | Potent Activity | Moderate Activity | Potent Activity | Moderate Activity |
| 3-(5-(3,5-dinitrobenzylthio)-...-yl)pyridine | More Potent | Moderate Activity | More Potent | Moderate Activity |
| Series 2: Schiff Base Hybrids [16] | ||||
| Compound 6b (4-OH subst.) | >500 | >500 | 39.06 | 19.53 |
| Compound 6d (4-OCH3 subst.) | 156.25 | >500 | 78.12 | 19.53 |
| Compound 6g (2-OH, 5-NO2 subst.) | >500 | >500 | 156.25 | 19.53 |
| Ciprofloxacin (Standard) | 10-90 µM[12] | 10-90 µM[12] | 10-90 µM[12] | - |
Expert Analysis:
-
Structure-Activity Relationship (SAR): In Series 1, the presence of electron-withdrawing nitro groups on the benzyl ring appears to enhance antibacterial activity, particularly against S. aureus.[15] In Series 2, the Schiff base derivatives show pronounced activity against Gram-positive bacteria, especially S. pyogenes, with MIC values as low as 19.53 µg/mL.[16] Compound 6g demonstrates a broader spectrum of activity compared to some other derivatives in its series.[16] The variability in activity against Gram-negative bacteria like E. coli and P. aeruginosa highlights the challenge of penetrating the outer membrane of these organisms.
Table 2: Antifungal Activity of Selected 1,2,4-Triazole-Pyridine Hybrids
| Compound Structure/Reference | C. albicans | A. niger | A. clavatus | S. lycopersici |
| Series 1: Thioether-linked Hybrids [15] | ||||
| 3-(5-(2,4-dinitrobenzylthio)-...-yl)pyridine | More Potent | Potent Activity | Potent Activity | - |
| Series 2: Schiff Base Hybrids [16] | ||||
| Compound 6g (2-OH, 5-NO2 subst.) | 156.25 | - | - | - |
| Series 3: General Hybrids [17] | ||||
| Compound 5g | - | - | - | 15.3% inhibition |
| Compound 5j | - | - | - | 35.5% inhibition |
| Fluconazole (Standard) | 11.5-17.5 µM[12] | - | - | - |
Expert Analysis:
-
Structure-Activity Relationship (SAR): Similar to the antibacterial findings, electron-withdrawing groups seem to play a crucial role in antifungal potency. The 2,4-dinitro substituted compound in Series 1 showed the most potent antifungal activity across the tested strains.[15] The data suggests that specific structural modifications can tune the compounds to be more effective against either bacteria or fungi. For instance, while several Schiff bases in Table 1 were highly active against bacteria, their activity against C. albicans was more moderate.[16]
Pillar 3: Experimental Protocols & Workflow
To ensure the trustworthiness and reproducibility of findings, standardized methodologies are paramount. The following sections detail a representative synthesis protocol and a standard antimicrobial screening workflow, grounded in established practices.
Workflow for Synthesis and Antimicrobial Evaluation
The development and testing of new hybrid compounds follow a logical progression from chemical synthesis to biological evaluation.
Detailed Protocol 1: General Synthesis of Thioether-Linked 1,2,4-Triazole-Pyridine Hybrids
This protocol is a generalized representation based on methodologies reported in the literature.[14][15]
Causality Behind Choices: The multi-step synthesis is a common and efficient way to build the hybrid molecule. Using nicotinohydrazide as a starting material provides the pyridine core. Carbon disulfide and subsequent cyclization are classic reagents for forming the mercapto-triazole ring. The final step allows for the introduction of various substituted benzyl groups, enabling the creation of a library of compounds to study structure-activity relationships.
-
Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate.
-
Dissolve nicotinohydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Cool the solution in an ice bath.
-
Add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 10-12 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry.
-
-
Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
-
Reflux the potassium salt from Step 1 with hydrazine hydrate in water for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the mercapto-triazole intermediate.
-
-
Step 3: Synthesis of Final Hybrid Derivatives.
-
Dissolve the mercapto-triazole intermediate from Step 2 in an appropriate solvent like ethanol.
-
Add an equimolar amount of a substituted benzyl halide (e.g., 3-nitrobenzyl bromide).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the resulting solid, dry it, and purify by recrystallization.
-
-
Step 4: Characterization.
-
Confirm the structure of the final compounds using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Detailed Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for antimicrobial testing.[18][19][20][21]
Causality Behind Choices: The broth microdilution method is a quantitative technique that yields a specific MIC value, making it ideal for comparing the potency of different compounds. Using standardized media (Mueller-Hinton Broth) and inoculum density ensures that results are reproducible and comparable across different laboratories.[19] Including positive (known antibiotic) and negative (no drug) controls validates the experimental run.
-
Preparation:
-
Prepare a stock solution of each synthesized hybrid compound in a suitable solvent (e.g., DMSO).
-
Grow microbial cultures (bacterial or fungal) in appropriate broth overnight to reach the logarithmic growth phase.
-
Dilute the microbial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL).
-
-
Assay Setup:
-
Use a sterile 96-well microtiter plate.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into each well.
-
Add 50 µL of the highest concentration of the test compound to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add a standardized volume (e.g., 5-10 µL) of the prepared microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Include control wells: a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (broth and inoculum only), and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity (microbial growth).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The hybridization of 1,2,4-triazole and pyridine moieties represents a fertile ground for the discovery of novel antimicrobial agents. The available data clearly demonstrate that these hybrids possess a broad spectrum of activity against both bacteria and fungi. The structure-activity relationship studies, though still emerging, indicate that the antimicrobial potency and spectrum can be finely tuned by altering the substituents on the aromatic rings and the nature of the linker connecting the two pharmacophores.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of derivatives to build more comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the precise bacterial targets for these hybrids to enable rational drug design.
-
In Vivo Efficacy and Toxicity: Moving the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the strategic combination of these two powerful heterocyclic systems, the scientific community is well-positioned to develop next-generation therapies to combat the growing threat of infectious diseases.
References
- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
- Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis.
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A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. Available from: [Link]
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Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. Available from: [Link]
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Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - MDPI. Available from: [Link]
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Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC. Available from: [Link]
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Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents - Impactfactor. Available from: [Link]
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Pyridine hybrid 1,2,4-triazole-5-thione–Schiff base derivatives: synthesis, characterization, antimicrobial, and antioxidant activity evaluations - Taylor & Francis. Available from: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Available from: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. Available from: [Link]
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Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Available from: [Link]
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Synthesis, Characterization, Molecular Modeling, and Biological Evaluation of 1,2,4‐Triazole‐pyridine Hybrids as Potential Antimicrobial Agents | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. Available from: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
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CLSI 2024 M100Ed34(1). Available from: [Link]
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Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure - ResearchGate. Available from: [Link]
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Pyridine hybrid 1,2,4-triazole-5-thione–Schiff base derivatives: synthesis, characterization, antimicrobial, and antioxidant a - Taylor & Francis. Available from: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available from: [Link]
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In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. Available from: [Link]
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The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - MDPI. Available from: [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Available from: [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. Available from: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
-
Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed. Available from: [Link]
-
1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed. Available from: [Link]
Sources
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- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
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- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
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